molecular formula C25H24N4O3S B2662402 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 394229-29-9

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2662402
CAS No.: 394229-29-9
M. Wt: 460.55
InChI Key: DPRKSCGJJHXLAL-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole moiety, a phenyl group, and a piperidine sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenyl Group: The benzodiazole is then coupled with a phenyl group using a Suzuki coupling reaction, which involves a palladium catalyst and a boronic acid.

    Introduction of the Piperidine Sulfonyl Group: The final step involves the sulfonylation of the phenyl group with piperidine sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole or phenyl groups.

    Reduction: Reduced forms of the benzodiazole or sulfonyl groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the benzodiazole moiety.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can intercalate with DNA, affecting gene expression and cellular functions. The sulfonyl group can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(MORPHOLINE-1-SULFONYL)BENZAMIDE
  • N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Uniqueness

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidine sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c30-25(19-10-14-21(15-11-19)33(31,32)29-16-4-1-5-17-29)26-20-12-8-18(9-13-20)24-27-22-6-2-3-7-23(22)28-24/h2-3,6-15H,1,4-5,16-17H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRKSCGJJHXLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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